2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

Polymer Chemistry Polyimides Oligomer Synthesis

This bifunctional aromatic diamine is a critical BAPTA-derived building block. Its 2-aminophenoxy terminus promotes cyclization for cyclic oligomer synthesis, while the 4-methyl group and flexible diether spacer enable tailored Ca²⁺ probe development and enhanced resin toughness. Choose ≥97% purity for reproducible fluorescent dye conjugation and advanced material formulations. Ideal for researchers developing next-gen calcium indicators or studying macrocycle properties. Order now for reliable synthesis of complex architectures.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 96331-95-2
Cat. No. B021702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
CAS96331-95-2
Synonyms1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane; 
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N
InChIInChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3
InChIKeyDNJQPJBLGFGESM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2) for Research and Industrial Applications


2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2) is a bifunctional aromatic diamine with the molecular formula C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [1]. Its structure features two primary amine groups connected by a flexible ethylene glycol diether spacer to a methyl-substituted benzene ring. This compound is primarily utilized as a building block in organic synthesis, particularly for the preparation of fluorescent dyes and as an intermediate in polymer and materials science .

Why Direct Substitution with Generic Diamines or Analogs Like BAPTA Intermediates Fails in 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine Applications


Substituting 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine with a generic aromatic diamine or a closely related BAPTA intermediate (e.g., 1,2-bis(2-aminophenoxy)ethane) is not straightforward. Its unique molecular architecture, featuring a 2-aminophenoxy terminus and a 4-methyl substitution on the opposite ring, dictates its specific reactivity and physical properties . For instance, in polymer synthesis, the presence of 2-aminophenoxy groups, as opposed to the more common 4-aminophenoxy groups, is known to promote cyclization and yield low-molecular-weight products, which can be detrimental for film-forming applications but desirable for other purposes [1]. This distinct structural profile directly influences its performance as a building block for specialized fluorescent calcium probes and its behavior in advanced material formulations .

Quantitative Differentiation Guide for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2)


Specialized Reactivity: 2-Aminophenoxy Terminus Favors Cyclic Oligomer Formation Over High-Molecular-Weight Polymers

In the synthesis of poly(ether imide)s, diamines featuring 2-aminophenoxy groups, like the target compound, exhibit a strong propensity for cyclization, leading predominantly to low-molecular-weight cyclic oligomers. This is in direct contrast to their 4-aminophenoxy counterparts, which yield high-molecular-weight polymers capable of forming robust films [1]. The ortho-linked amino group facilitates intramolecular cyclization reactions during imidization, a phenomenon not observed with para-linked analogs [1].

Polymer Chemistry Polyimides Oligomer Synthesis

Physical Property Profile: Key Parameters of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine

The compound's computed and experimentally measured physical properties are crucial for formulation and handling. These values provide a baseline for comparison with other diamines or building blocks. Its calculated LogP and boiling point influence solvent selection and purification strategies [1].

Materials Science Formulation Process Chemistry

Commercial Purity Standard: Target Compound is Supplied with Verified Analytical Purity of ≥97% (NMR)

Commercial sources for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine consistently specify a minimum purity of ≥97% as determined by NMR spectroscopy . This established benchmark provides a clear quality expectation for procurement, contrasting with potentially lower or unspecified purity grades of other similar diamine intermediates.

Chemical Procurement Quality Control Analytical Chemistry

Primary Application: Validated Use as a Key Intermediate in the Synthesis of Calcium-Sensitive Fluorescent Dyes

A primary, vendor-validated application for this compound is as a building block for synthesizing calcium-sensitive fluorescent dyes, specifically Ca²⁺ probes . While the parent BAPTA structure (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is widely used, this methyl-substituted diamine derivative offers a unique handle for tuning the chelator's properties, such as its metal affinity, membrane permeability, or spectral characteristics, a flexibility not provided by the unsubstituted BAPTA intermediate .

Fluorescent Probes Calcium Imaging Cell Biology

Defined Application Scenarios for 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2)


Design and Synthesis of Novel Calcium-Sensitive Fluorescent Probes

Researchers aiming to develop new generations of fluorescent calcium indicators can use this methyl-substituted diamine as a key building block. Its structure, a derivative of the BAPTA chelator, allows for the introduction of the 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine moiety to potentially tune the Kd for Ca²⁺, modify spectral properties, or enhance cellular retention . The compound's high purity (≥97%) ensures reproducible synthesis of complex probe molecules .

Synthesis of Specialized Cyclic Oligomers and Macrocycles in Polymer Science

In polymer research, the unique 2-aminophenoxy terminus of this compound can be exploited to deliberately synthesize cyclic oligomers rather than high-molecular-weight linear polymers [1]. This is valuable for studying macrocycle properties, creating novel supramolecular structures, or developing reactive intermediates for further polymerization. This application leverages the known propensity of 2-aminophenoxy diamines to undergo cyclization during imidization [1].

Development of High-Performance Epoxy Resins and Advanced Coatings

The compound's bifunctional amine groups and aromatic nature make it a candidate for use as a curing agent or co-monomer in epoxy resin formulations. The presence of the methyl group and flexible diether linkage can be leveraged to improve the solubility, processability, and toughness of the cured resin network compared to more rigid, symmetrical diamines. This can be particularly relevant for high-performance applications in aerospace, electronics, or specialty coatings where tailored mechanical and thermal properties are required .

Organic Synthesis of Complex Molecules and Materials

As a readily available, bifunctional aromatic amine, this compound serves as a versatile intermediate for constructing more complex organic architectures. Its two distinct amine functionalities can be selectively protected or reacted, allowing for stepwise synthesis of unsymmetrical molecules. This is a general application for any well-characterized diamine building block and is supported by its commercial availability and defined physical properties .

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